Malononitrile, ((3,4-dihydro-2(1H)-isoquinolyl)methylene)-

Description

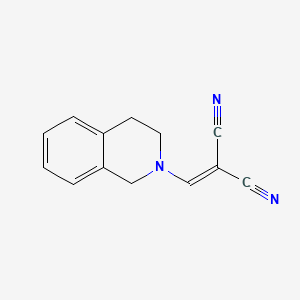

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methylene)malononitrile is a chemical compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Properties

CAS No. |

6687-82-7 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)propanedinitrile |

InChI |

InChI=1S/C13H11N3/c14-7-11(8-15)9-16-6-5-12-3-1-2-4-13(12)10-16/h1-4,9H,5-6,10H2 |

InChI Key |

XWXNAUJZOYZIRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C=C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Analytical Characterization

The synthesized compounds are typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR provide detailed structural information confirming the methylene malononitrile and isoquinoline moieties. For example, ^1H NMR (CDCl_3, 600 MHz) signals around δ 2.32 ppm (singlet, 6H) correspond to methyl groups, while ^13C NMR (150 MHz) shows characteristic peaks at δ 178.6, 111.8, 86.3, and 24.6 ppm indicative of nitrile and methylene carbons.

Environmental and Industrial Considerations

The Ru/C catalytic method represents a significant advance over traditional base-catalyzed condensation by:

- Reducing hazardous waste generation.

- Allowing catalyst and solvent reuse.

- Enhancing product yield and purity.

- Simplifying post-reaction processing.

This makes the method highly suitable for industrial-scale synthesis of methylenemalononitrile derivatives, including those with complex heterocyclic substituents like the 3,4-dihydroisoquinolyl group.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Alkaline Condensation | Aldehyde + malononitrile under base catalysis | Simple, established | Generates alkaline wastewater; environmental concerns |

| Ru/C Catalyzed Condensation | Ketone + malononitrile with Ru/C catalyst | High yield, purity; recyclable catalyst; eco-friendly | Requires catalyst and controlled conditions |

| Isoquinoline Intermediate Route | Incorporation of 3,4-dihydroisoquinoline moiety | Enables target compound synthesis | More complex multi-step synthesis |

Chemical Reactions Analysis

2.1. Knoevenagel Condensation

One of the most notable reactions involving malononitrile is the Knoevenagel condensation . This reaction typically involves the condensation of malononitrile with aldehydes or ketones to form α,β-unsaturated compounds. For instance, in a recent study, malononitrile was used to activate aldehydes in the synthesis of styrylquinoxalin-2(1H)-ones through a base-free Knoevenagel condensation with 3-methylquinoxaline derivatives .

Mechanism

The reaction mechanism can be summarized as follows:

-

Formation of an Intermediate : Malononitrile reacts with an aldehyde to form an intermediate.

-

Nucleophilic Addition : The nucleophilic component (e.g., 3-methylquinoxaline) attacks the activated carbon of the intermediate.

-

Elimination : Malononitrile is liberated during the reaction, leading to the formation of the desired product.

Data Table: Screening of Active Methylenes

| Entry | Active Methylenes | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Malononitrile | 15 | 92 |

| 2 | None | 30 | 0 |

| 3 | Ethyl cyanoacetate | 15 | 83 |

| 4 | Methyl acetoacetate | 30 | 87 |

| 5 | Ethyl acetoacetate | 30 | 90 |

| 6 | 4-Hydroxy coumarin | 30 | 82 |

This table illustrates that malononitrile outperformed other active methylenes in terms of yield and reaction time .

2.3. Gewald Reaction

Malononitrile is also integral to the Gewald reaction , where it reacts with ketones or aldehydes in the presence of elemental sulfur and a base to produce substituted thiophenes. This reaction highlights malononitrile's versatility as it can facilitate the formation of complex heterocyclic structures .

2.4. Other Notable Reactions

-

Addition Reactions : Malononitrile can undergo Michael additions, where it acts as a nucleophile in reactions with α,β-unsaturated carbonyl compounds.

-

Cyclization Reactions : It can participate in cyclization reactions leading to various cyclic compounds, further showcasing its utility in synthetic organic chemistry.

Scientific Research Applications

Synthetic Organic Chemistry

Malononitrile serves as a versatile building block in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations, including:

- Knoevenagel Condensation : Malononitrile is often used as an activating agent in Knoevenagel condensation reactions. For instance, a study demonstrated that malononitrile could activate aryl aldehydes for condensation with 3-methylquinoxaline-2(1H)-one, yielding styrylquinoxalin-2(1H)-ones with excellent yields (up to 92%) within a short reaction time .

- Synthesis of Pharmaceuticals : Malononitrile is utilized as an intermediate in the synthesis of several important pharmaceuticals. It is involved in the production of compounds such as thiamine (vitamin B1), minoxidil (an anti-hypertensive), and thiopurinol (a gout remedy) . The compound's ability to form various derivatives makes it essential in drug discovery and development.

Case Study: Synthesis of Styrylquinoxalin-2(1H)-ones

| Reaction Components | Yield (%) | Conditions |

|---|---|---|

| 3-Methylquinoxaline-2(1H)-one + Aryl Aldehydes | 92% | Microwave irradiation at 120 °C for 15 min |

Medicinal Chemistry

Research has highlighted the potential of malononitrile derivatives in medicinal applications, particularly concerning neurodegenerative diseases. For example:

- Cholinesterase Inhibition : The styrylquinoxalin-2(1H)-ones synthesized using malononitrile exhibited significant anti-cholinesterase activity. One derivative was found to inhibit acetylcholinesterase effectively, suggesting its potential use in treating Alzheimer's disease .

Case Study: Anti-Alzheimer Activity

| Compound | Activity | Mechanism |

|---|---|---|

| Styrylquinoxalin-2(1H)-one | Mixed type inhibition of AChE | Facilitated nucleophilic attack via malononitrile activation |

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, malononitrile is also valuable in material science:

- Dyes and Pigments : Malononitrile is a precursor for synthesizing various dyes, including aminoaryl cyanine-based polyester dyes known for their high light fastness . This property makes them suitable for textiles and other materials requiring color stability under exposure to light.

Case Study: Dye Synthesis

| Dye Type | Application | Properties |

|---|---|---|

| Aminoaryl Cyanine-Based Polyester Dyes | Textiles | High light fastness |

Mechanism of Action

The mechanism of action of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methylene)malononitrile involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocycle with similar biological activities.

3,4-Dihydroisoquinoline: A closely related compound with similar synthetic routes and chemical properties.

Uniqueness

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methylene)malononitrile is unique due to its specific structural features, which allow for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Distinct singlet signals for methyl groups (δ 2.10–2.32 ppm), aromatic protons (δ 7.16–8.19 ppm), and NH₂ groups (δ 6.66 ppm) .

- IR : Absorption bands for cyano (2215–2223 cm⁻¹), carbonyl (1591–1620 cm⁻¹), and aromatic C-H stretching (3031 cm⁻¹) .

- 13C NMR : Signals at δ 83.20 (sp³ carbons) and δ 159.91 (conjugated carbons) confirm structural motifs .

Advanced: What mechanistic insights explain its role in cyclocondensation reactions?

Answer:

The active methylene group in malononitrile acts as a nucleophile, attacking β-carbons of acrylamides or oxazinones. For example:

Cyclocondensation with acrylamides : Malononitrile’s CH₂ attacks the carbanion β-carbon of acrylamide, followed by NH nucleophilic addition and cyclization .

Quinazoline formation : Ethoxymethylene thiobarbituric acids react with malononitrile via dual activation (thiourea catalysis), forming 7-aminoquinazolines .

Advanced: How do catalytic systems influence reaction efficiency and selectivity?

Answer:

- Thiourea catalysis : Enables asymmetric Michael additions with α,β-unsaturated imides (up to 93% enantiomeric excess) via dual hydrogen-bonding activation .

- KF-Al₂O₃ : Enhances multi-component reactions by activating aldehydes and malononitrile simultaneously, reducing side products .

- Piperidine : Facilitates cyclization in ethanol under reflux but may limit substrate scope due to steric effects .

Advanced: What are its applications in materials science?

Answer:

- Optoelectronics : Derivatives like 2-((pyren-1-yl)methylene)malononitrile exhibit high light-harvesting efficiency (LHE) in DSSCs and OLEDs, with λₑₘ up to 550 nm .

- DFT studies : Frontier molecular orbitals (HOMO-LUMO gaps) correlate with photoluminescence properties, guiding design of organic semiconductors .

Advanced: How is it utilized in multi-component reactions?

Answer:

In KF-Al₂O₃-catalyzed reactions , it combines with aldehydes and dicarbonyl compounds to form:

- 4H-Pyran-3-carboxylates : Ethanol solvent, room temperature, 78–94% yield .

- Pyridone derivatives : Reactions with oxazinones yield 3-acetyl-4-amino-5-cyano-pyridones .

Advanced: What strategies resolve contradictions in spectral data interpretation?

Answer:

- Variable NH₂ signals : Exchangeable protons in DMSO-d₆ (δ 6.66 ppm) may appear as broad singlets; confirm via D₂O exchange .

- Cyano vs. carbonyl overlap : Use IR deconvolution (2223 cm⁻¹ for CN vs. 1620 cm⁻¹ for C=O) and 13C NMR (δ 112–115 ppm for CN) .

Advanced: How does it contribute to asymmetric synthesis?

Answer:

In thiourea-catalyzed Michael additions , the compound acts as a nucleophile, forming enantioselective adducts with α,β-unsaturated imides. Key factors:

- Intermolecular H-bonding : Thiourea activates the imide, while the tertiary amine deprotonates malononitrile .

- Substrate limitations : High reactivity restricts use to malononitrile and methyl cyanoacetate .

Basic: What purification methods are recommended post-synthesis?

Answer:

- Column chromatography : SiO₂ with CH₂Cl₂ or ethyl acetate/hexane .

- Recrystallization : Ethanol or acetonitrile for high-purity crystals (m.p. 210–223°C) .

Advanced: How do computational studies enhance understanding of its properties?

Answer:

- DFT/TD-DFT : Predicts UV-Vis absorption (λₐbₛ 350–450 nm) and charge-transfer properties, validated experimentally .

- HOMO-LUMO gaps : Correlate with electroluminescence efficiency in OLEDs (e.g., 2-((biphenyl-4-yl)methylene)malononitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.